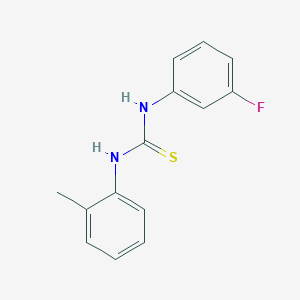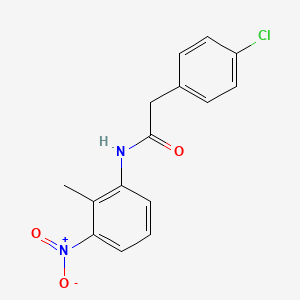
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential use in the development of novel drugs. This compound is commonly referred to as "CNMA" and is a member of the acetamide family of compounds. CNMA has been found to exhibit several interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. In
Wirkmechanismus
The exact mechanism of action of CNMA is not fully understood. However, studies have suggested that CNMA may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CNMA has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
CNMA has been found to exhibit several interesting biochemical and physiological effects. In animal models of inflammation and pain, CNMA has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. CNMA has also been found to reduce the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. In addition, CNMA has been found to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CNMA in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, CNMA has been extensively studied for its biological properties, making it a useful tool for investigating the mechanisms of action of other compounds. However, one limitation of using CNMA in lab experiments is its potential toxicity, as it has been found to exhibit cytotoxic effects in some cell types.
Zukünftige Richtungen
There are several future directions for the study of CNMA. One area of research could focus on the development of novel drugs based on the structure of CNMA, particularly for the treatment of inflammation, pain, and cancer. Another area of research could focus on the elucidation of the exact mechanism of action of CNMA, as well as the identification of its molecular targets. Finally, future studies could investigate the potential use of CNMA in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
CNMA can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield CNMA. Other methods of synthesis include the reaction of 4-chloroaniline with 2-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
CNMA has been extensively studied for its potential use in the development of novel drugs. One area of research has focused on the anti-inflammatory and analgesic properties of CNMA. Studies have shown that CNMA exhibits potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. CNMA has also been found to exhibit anti-cancer activity, particularly against breast cancer cells. In addition, CNMA has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRIFUBURMJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5694832.png)
![1-benzoyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5694837.png)
![2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5694838.png)
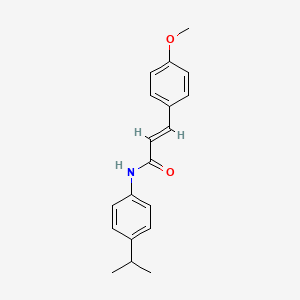
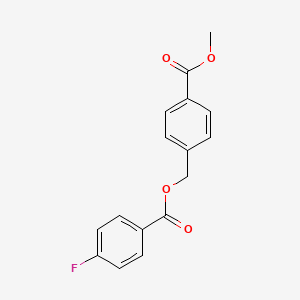
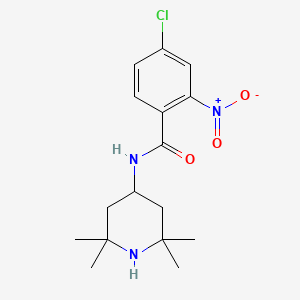
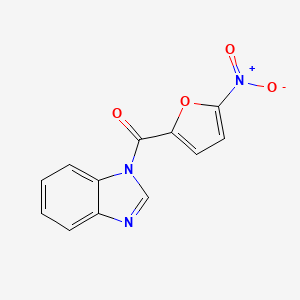
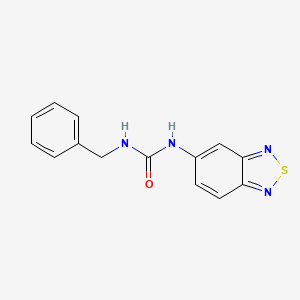


![3,8-dimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B5694886.png)
![2-{[5-(2-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694890.png)
